Premithramycin A3
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Overview
Description
Premithramycin A3 is an oligosaccharide.
Scientific Research Applications
Biosynthesis and Antitumor Activity
Premithramycin A3 is involved in the biosynthesis of Chromomycin A3, an antitumor drug produced by Streptomyces griseus. This process includes glycosylation events in chromomycin A3 biosynthesis, where this compound plays a crucial role (Menéndez et al., 2006).
Role in Aureolic Acid Group Antibiotics
This compound is part of the aureolic acid group of antibiotics, which includes mithramycin. Studies on the biosynthesis of mithramycin using genetic methods have revealed insights into the biosynthesis of this class of antitumor agents, including the role of this compound (Rohr, Méndez, & Salas, 1999).
Properties
Molecular Formula |
C41H52O18 |
---|---|
Molecular Weight |
832.8 g/mol |
IUPAC Name |
(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-8-methyl-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C41H52O18/c1-14-22(43)10-20-8-19-9-21-36(53-7)35(48)28(15(2)42)38(50)41(21,39(51)30(19)34(47)29(20)31(14)44)59-26-12-24(33(46)17(4)55-26)57-25-11-23(32(45)16(3)54-25)58-27-13-40(6,52)37(49)18(5)56-27/h8,10,16-18,21,23-27,32-33,36-37,43-47,49-50,52H,9,11-13H2,1-7H3/t16-,17-,18-,21+,23-,24-,25+,26+,27+,32+,33-,36+,37-,40+,41-/m1/s1 |
InChI Key |
NVPFAZNHCJWHCL-JUEXJKKASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O[C@H]6C[C@H]([C@H]([C@H](O6)C)O)O[C@H]7C[C@]([C@@H]([C@H](O7)C)O)(C)O)O |
SMILES |
CC1C(C(CC(O1)OC23C(CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC23C(CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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